molecular formula C8H7FO2 B1449256 3-Fluoro-6-hydroxy-2-methylbenzaldehyde CAS No. 1427431-13-7

3-Fluoro-6-hydroxy-2-methylbenzaldehyde

Cat. No. B1449256
CAS RN: 1427431-13-7
M. Wt: 154.14 g/mol
InChI Key: QTFQWCIXZCMJPI-UHFFFAOYSA-N
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Description

3-Fluoro-6-hydroxy-2-methylbenzaldehyde (3-FHMBA) is an aromatic aldehyde that is used in various scientific and industrial applications. It is a white crystalline solid that has a sweet, fruity odor. The chemical formula for 3-FHMBA is C8H7FO2. 3-FHMBA is a versatile compound that is used in the synthesis of numerous compounds and for various applications in research and industry.

Scientific Research Applications

  • Synthesis and Anticancer Activity : 3-Fluoro-6-hydroxy-2-methylbenzaldehyde has been synthesized and investigated for its potential in anticancer applications. A study reported the synthesis of a series of fluorinated benzaldehydes, including 3-Fluoro-6-hydroxy-2-methylbenzaldehyde, which were used to create fluorinated analogues of combretastatins. These analogues exhibited in vitro anticancer properties, with some retaining potent cell growth inhibitory properties (Lawrence et al., 2003).

  • Fluorescent pH Sensor : A derivative, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, was found to behave as a highly selective fluorescent pH sensor. It exhibited a significant increase in fluorescence intensity over a specific pH range, making it valuable for studying biological organelles (Saha et al., 2011).

  • Herbicide Synthesis : The compound was used as a key intermediate in the synthesis of pyrimidinyloxybenzylamine herbicides. This synthesis involved steps such as hydroxidation, imination, and deoxidization, leading to the formation of novel compounds with confirmed structures through NMR and MS (Qi-sun, 2005).

  • Material Synthesis : The compound has also been used in material synthesis, such as the preparation of 2-chloro-6-methylbenzoic acid through methods involving nucleophilic aromatic substitution and carbonylation. This showcases its role in complex chemical syntheses and the production of commercially important materials (Daniewski et al., 2002).

  • Metal Ion Sensing : Quinoline-based isomers synthesized from 2-hydroxy-5-methylbenzaldehyde were used for fluorescence sensing of metal ions like Al3+ and Zn2+. These compounds displayed distinct fluorescence enhancement in the presence of these ions, indicating their potential in sensing and detection applications (Hazra et al., 2018).

  • Quantum Chemical Investigations : 3-Fluoro-6-hydroxy-2-methylbenzaldehyde and related compounds have been subject to quantum chemical calculations and spectroscopic analysis. This research provides insights into the electronic, structural, and nonlinear optical properties of these compounds, which are essential for understanding their chemical behavior and potential applications in various fields (Iyasamy et al., 2016).

properties

IUPAC Name

3-fluoro-6-hydroxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5-6(4-10)8(11)3-2-7(5)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFQWCIXZCMJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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